8-Methylbenzo[a]pyrene chemical properties and structure
8-Methylbenzo[a]pyrene chemical properties and structure
An In-Depth Technical Guide to 8-Methylbenzo[a]pyrene: Chemical Properties, Structure, and Biological Significance
Executive Summary: 8-Methylbenzo[a]pyrene is a methylated polycyclic aromatic hydrocarbon (PAH), a derivative of the potent Group 1 carcinogen, benzo[a]pyrene. Its study is critical for understanding the structure-activity relationships that govern the toxicity and carcinogenicity of PAHs. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, metabolic activation pathways, toxicological implications, and essential safety protocols. It is intended for researchers, toxicologists, and drug development professionals engaged in the study of environmental carcinogens and their mechanisms of action.
Introduction to 8-Methylbenzo[a]pyrene
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] The parent compound, benzo[a]pyrene (BaP), is one of the most extensively studied and potent carcinogens in this class, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[2][3] 8-Methylbenzo[a]pyrene is a derivative of BaP, featuring a methyl group substitution on the eighth carbon atom of the pyrene core.
The addition of an alkyl group, such as methyl, to a PAH backbone can significantly alter its biological activity. Depending on its position, a methyl group can enhance or inhibit the metabolic activation of the parent compound to its ultimate carcinogenic form. Therefore, 8-Methylbenzo[a]pyrene serves as an important molecule for mechanistic studies aimed at elucidating how subtle structural modifications influence carcinogenic potency.
Chemical Structure and Physicochemical Properties
The fundamental structure of 8-Methylbenzo[a]pyrene consists of five fused benzene rings, forming a planar aromatic system, with a methyl group at the C8 position. This planarity is a key feature of PAHs, allowing them to intercalate into DNA.[3]
Table 1: Chemical Identifiers and Computed Properties of 8-Methylbenzo[a]pyrene
| Property | Value | Source |
| IUPAC Name | 8-methylbenzo[a]pyrene | PubChem[4] |
| CAS Number | 63041-76-9 | PubChem[4] |
| Molecular Formula | C₂₁H₁₄ | PubChem[4] |
| Molecular Weight | 266.3 g/mol | PubChem[4] |
| Monoisotopic Mass | 266.109550447 Da | PubChem[4] |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 | PubChem[4] |
| InChI Key | DYXXRXZXTKRLFX-UHFFFAOYSA-N | PubChem[4] |
digraph "8_Methylbenzo_a_pyrene_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [penwidth=2];// Define nodes for the carbon atoms C1 [pos="0,1.732", label=""]; C2 [pos="-1,1.732", label=""]; C3 [pos="-1.5,0.866", label=""]; C4 [pos="-1,0", label=""]; C5 [pos="0,0", label=""]; C6 [pos="0.5,0.866", label=""]; C7 [pos="1.5,0.866", label=""]; C8 [pos="2,1.732", label=""]; C9 [pos="3,1.732", label=""]; C10 [pos="3.5,0.866", label=""]; C11 [pos="3,0", label=""]; C12 [pos="2,0", label=""]; C13 [pos="4,0", label=""]; C14 [pos="5,0", label=""]; C15 [pos="5.5,0.866", label=""]; C16 [pos="5,1.732", label=""]; C17 [pos="4,1.732", label=""]; C18 [pos="1.5,-0.866", label=""]; C19 [pos="0.5,-0.866", label=""]; C20 [pos="3.5,-0.866", label=""]; CH3 [pos="1.5,2.598", label="CH₃"];
// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C5 -- C19; C19 -- C18; C18 -- C12; C12 -- C7; C7 -- C6; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C10 -- C17; C17 -- C16; C16 -- C15; C15 -- C14; C14 -- C13; C13 -- C11; C8 -- CH3;
// Draw double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C12; C18 -- C19; C8 -- C9; C10 -- C11; C13 -- C14; C15 -- C16; C17 -- C9; }
Caption: Chemical structure of 8-Methylbenzo[a]pyrene.
Synthesis and Purification
While 8-Methylbenzo[a]pyrene is not produced commercially and is primarily a byproduct of incomplete combustion, its synthesis is essential for research purposes. General synthetic strategies for methylated PAHs often involve multi-step processes starting from simpler aromatic precursors, utilizing reactions like Suzuki couplings followed by intramolecular cyclization.[5]
A key aspect of its research involves producing its metabolites to serve as analytical standards. The synthesis of putative proximate and ultimate carcinogenic metabolites, such as trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene, has been described in the literature and is crucial for confirming metabolic pathways and mechanisms of toxicity.[6]
Purification of methylated PAHs typically involves chromatographic techniques. A standard protocol would include:
-
Initial Purification: Column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/toluene gradient).
-
High-Purity Separation: Preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile/water.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., benzene/methanol) to obtain high-purity crystalline material.[7]
Analytical Methodologies
The detection and quantification of 8-Methylbenzo[a]pyrene in environmental or biological matrices require sensitive and specific analytical methods. The primary techniques employed are consistent with those used for other PAHs.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique, most often coupled with a fluorescence detector. PAHs are naturally fluorescent, providing high sensitivity and selectivity. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragments. It is the gold standard for structural confirmation.
Experimental Protocol: General Workflow for PAH Analysis
-
Sample Collection: Collect the matrix of interest (e.g., air particulate matter on a filter, soil sample, biological tissue).
-
Extraction:
-
For solid samples, use Soxhlet extraction or pressurized fluid extraction with a solvent like toluene or a hexane/acetone mixture.
-
For liquid samples, use liquid-liquid extraction with a non-polar solvent.
-
-
Cleanup/Fractionation: Pass the crude extract through a silica gel or Florisil column to remove interfering compounds. Elute the PAH fraction with appropriate solvents.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume suitable for injection.
-
Instrumental Analysis: Analyze the concentrated extract using HPLC-fluorescence or GC-MS.
-
Quantification: Quantify the analyte using a multi-point calibration curve prepared from a certified reference standard of 8-Methylbenzo[a]pyrene.
Caption: General experimental workflow for the analysis of 8-Methylbenzo[a]pyrene.
Metabolism and Bioactivation
Like its parent compound, 8-Methylbenzo[a]pyrene is a procarcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[8] This bioactivation is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. The three major pathways for PAH activation are the diol epoxide pathway, the radical cation pathway, and the o-quinone pathway.[8][9]
-
Diol Epoxide Pathway: This is considered the principal pathway for BaP's carcinogenicity.[10]
-
Step 1 (Phase I): Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) oxidize the molecule to form an epoxide. For 8-Methylbenzo[a]pyrene, this would likely occur at the 7,8-position.
-
Step 2 (Hydration): Epoxide hydrolase adds water across the epoxide ring, forming a trans-dihydrodiol.
-
Step 3 (Phase I): A second epoxidation event, again catalyzed by CYP enzymes, occurs on the adjacent double bond, forming a highly reactive diol epoxide (e.g., 8-methyl-BPDE). This diol epoxide is the ultimate carcinogen that can covalently bind to DNA, forming bulky adducts.[3]
-
-
Radical Cation Pathway: One-electron oxidation of the PAH by peroxidases can form a radical cation. This reactive species can bind to DNA, particularly at purine bases, leading to depurination and the formation of apurinic sites, which are mutagenic if not repaired.[9]
-
o-Quinone Pathway: Dihydrodiols can be oxidized by aldo-keto reductases (AKRs) to form catechols, which then auto-oxidize to form reactive o-quinones. These o-quinones can form DNA adducts and generate reactive oxygen species (ROS), causing oxidative DNA damage.[9]
The presence of the methyl group at the C8 position can influence these pathways. It may sterically hinder or electronically promote enzymatic action at nearby sites, potentially altering the ratio of metabolites formed and, consequently, the overall carcinogenic potency. For some methylated PAHs, metabolism can also occur on the methyl group itself, leading to hydroxymethyl derivatives which can be further activated (e.g., via sulfation) to form reactive species.[11]
Caption: The diol epoxide metabolic activation pathway for 8-Methylbenzo[a]pyrene.
Toxicological Profile and Carcinogenicity
The primary toxicological concern for 8-Methylbenzo[a]pyrene is its presumed carcinogenicity, acting through a genotoxic mechanism. The ultimate carcinogenic metabolites, particularly the diol epoxides, form covalent adducts with the exocyclic amino groups of purine bases in DNA, most notably guanine.[3] These bulky adducts distort the DNA helix, leading to errors during DNA replication and repair, which can result in permanent mutations in critical genes like the TP53 tumor suppressor gene and KRAS proto-oncogene.[7] An accumulation of such mutations can lead to the initiation of cancer.
The carcinogenicity of methylated PAHs is highly dependent on the position of the methyl group. Substitution can block a site of detoxification, leading to increased formation of carcinogenic metabolites, or it can block a site required for activation, leading to decreased carcinogenicity. The precise effect of the C8 methyl group on the carcinogenic potency of benzo[a]pyrene relative to the parent compound requires specific comparative bioassays.
Safety, Handling, and Storage
8-Methylbenzo[a]pyrene must be handled as a potent carcinogen and skin/eye irritant. All work should be conducted with strict adherence to safety protocols to minimize exposure.
Table 2: GHS Hazard Identification for 8-Methylbenzo[a]pyrene
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |
| Hazardous to Aquatic Life | None | None | H413: May cause long lasting harmful effects to aquatic life |
| Source: Aggregated GHS information from the ECHA C&L Inventory.[4] |
Recommended Laboratory Safety Protocols:
-
Engineering Controls: All manipulations of solid 8-Methylbenzo[a]pyrene or its concentrated solutions must be performed within a certified chemical fume hood or a glove box to prevent inhalation of aerosols or dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately after handling the compound.
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities.
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered separately, must be worn.
-
-
Decontamination: All surfaces and equipment should be wiped down with a solvent such as acetone, followed by soap and water. For spills, use an absorbent material and treat all waste as hazardous.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, vials, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal by incineration.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark location, separate from oxidizing agents. The storage area should be designated for carcinogens.
Conclusion
8-Methylbenzo[a]pyrene is a scientifically significant derivative of benzo[a]pyrene that provides valuable insights into the structure-carcinogenicity relationships of polycyclic aromatic hydrocarbons. Its chemical properties are dominated by a large, planar aromatic system, and its biological activity is intrinsically linked to its metabolic activation into highly reactive diol epoxides and other electrophilic intermediates. These metabolites can form DNA adducts, the primary initiating event in its genotoxic and carcinogenic mechanism. Due to its potent toxicity, rigorous safety and handling procedures are imperative for any research involving this compound.
References
-
MDPI. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). [Link]
-
NCBI Bookshelf. (n.d.). BENZO[a]PYRENE - Chemical Agents and Related Occupations. [Link]
-
Termedia. (n.d.). Benzo(a)pyrene - an air pollutant harmful to health in European countries. [Link]
-
TABCJ. (2024). Benzo[a]pyrene: A carcinogen, its sources, adverse effects, and preventive measures. [Link]
-
Delaware Health and Social Services. (n.d.). BENZO(A)PYRENE. [Link]
-
Wikipedia. (n.d.). Benzo(a)pyrene. [Link]
-
MDPI. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. [Link]
-
PubChem - NIH. (n.d.). 8-Methylbenzo(a)pyrene. [Link]
-
NIH. (n.d.). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. [Link]
-
ResearchGate. (n.d.). Three Pathways of metabolic activation of PAH and interception by phase II enzymes. [Link]
-
Oxford Academic. (1981). Synthesis of putative oxidized metabolites of 8-methylbenzo[a]pyrene. [Link]
-
ResearchGate. (2008). A Convenient New Synthesis of Benzo[ a ]pyrene. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) by bacteria and fungi. [Link]
-
NIH. (n.d.). Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzo[a]pyrene (CAS 50-32-8). [Link]
-
NIH. (n.d.). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. [Link]
-
Chemistry Stack Exchange. (2020). Synthesis of Pyrene from Benzene. [Link]
-
ResearchGate. (n.d.). Flow chart showing the PAHs decomposition/metabolism pathways. [Link]
Sources
- 1. dhss.delaware.gov [dhss.delaware.gov]
- 2. Publishers Panel [medicalsciencepulse.com]
- 3. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 4. 8-Methylbenzo(a)pyrene | C21H14 | CID 44367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
